molecular formula C6H11ClO2 B6166180 4-chloro-2,2-dimethylbutanoic acid CAS No. 1849383-03-4

4-chloro-2,2-dimethylbutanoic acid

Cat. No.: B6166180
CAS No.: 1849383-03-4
M. Wt: 150.60 g/mol
InChI Key: YKFFACBRWIUUOD-UHFFFAOYSA-N
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Description

4-chloro-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon are replaced by a chlorine atom and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,2-dimethylbutanoic acid typically involves the chlorination of 2,2-dimethylbutanoic acid. One common method is the free radical chlorination, where 2,2-dimethylbutanoic acid is treated with chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows:

(CH3)2C(CO2H)CH3+Cl2(CH3)2C(CO2H)CH2Cl+HCl\text{(CH3)2C(CO2H)CH3} + \text{Cl2} \rightarrow \text{(CH3)2C(CO2H)CH2Cl} + \text{HCl} (CH3)2C(CO2H)CH3+Cl2→(CH3)2C(CO2H)CH2Cl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,2-dimethylbutanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: 4-hydroxy-2,2-dimethylbutanoic acid.

    Oxidation: 4-chloro-2,2-dimethylbutanone.

    Reduction: 4-chloro-2,2-dimethylbutanol.

Scientific Research Applications

4-chloro-2,2-dimethylbutanoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and metabolic pathways.

    Medicine: As a potential lead compound in the development of pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine atom and the bulky methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylbutanoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    4-chloro-2-methylbutanoic acid: Has only one methyl group, affecting its steric properties and reactivity.

    4-chlorobutanoic acid: Lacks the methyl groups, making it more prone to oxidation.

Uniqueness

4-chloro-2,2-dimethylbutanoic acid is unique due to the combination of the chlorine atom and the two methyl groups at the fourth carbon. This structural feature imparts distinct reactivity and steric properties, making it valuable in various chemical transformations and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-chloro-2,2-dimethylbutanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,2-dimethylbutane", "Chlorine gas", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "Step 1: Chlorination of 2,2-dimethylbutane with chlorine gas in the presence of UV light to yield 4-chloro-2,2-dimethylbutane", "Step 2: Oxidation of 4-chloro-2,2-dimethylbutane with sodium hydroxide and sulfuric acid to form 4-chloro-2,2-dimethylbutanal", "Step 3: Conversion of 4-chloro-2,2-dimethylbutanal to 4-chloro-2,2-dimethylbutanoic acid through a Grignard reaction with ethyl magnesium bromide followed by hydrolysis with dilute hydrochloric acid", "Step 4: Purification of the crude product by extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over sodium sulfate, and evaporation of the solvent to yield the final product" ] }

CAS No.

1849383-03-4

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

4-chloro-2,2-dimethylbutanoic acid

InChI

InChI=1S/C6H11ClO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

YKFFACBRWIUUOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCl)C(=O)O

Purity

95

Origin of Product

United States

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